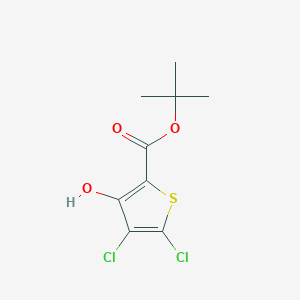
4-Iodo-5-(trifluoromethyl)pyridin-2-ol
Vue d'ensemble
Description
4-Iodo-5-(trifluoromethyl)pyridin-2-ol, also known as ITFP, is a synthetic compound composed of an iodine atom and a pyridin-2-ol ring. It is an organofluorine compound that has been widely studied for its unique properties and potential applications in the scientific research field. This article seeks to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as potential future directions.
Applications De Recherche Scientifique
Agrochemical Industry
4-Iodo-5-(trifluoromethyl)pyridin-2-ol: is a key structural motif in the synthesis of agrochemicals. The trifluoromethylpyridines (TFMP) derivatives, to which this compound belongs, are extensively used in crop protection . They are part of a larger group of fluorinated pesticides, with over 50% of pesticides launched in the last two decades being fluorinated . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activity of these derivatives.
Pharmaceutical Applications
In the pharmaceutical industry, TFMP derivatives, including 4-Iodo-5-(trifluoromethyl)pyridin-2-ol , have been incorporated into several drugs. These compounds are valued for their unique properties conferred by the fluorine atom, which can significantly alter the biological activity and physical properties of pharmaceuticals . The compound’s derivatives are currently undergoing clinical trials, indicating their potential in developing new medications.
Material Science
The incorporation of fluorine atoms in materials engineering is significant, and 4-Iodo-5-(trifluoromethyl)pyridin-2-ol can contribute to this field. Fluorinated compounds are used in various applications, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastics, and membranes . The compound’s derivatives could potentially enhance the properties of these materials.
Chemical Synthesis
4-Iodo-5-(trifluoromethyl)pyridin-2-ol: serves as an intermediate in chemical synthesis. Its structural features make it a valuable building block for constructing more complex molecules. The iodine and trifluoromethyl groups are particularly useful for further functionalization through various organic reactions .
Analytical Research
The compound is also relevant in analytical research, where its physicochemical properties, such as solubility and lipophilicity, are of interest. Understanding these properties is crucial for the development of new analytical techniques and the improvement of existing ones .
Propriétés
IUPAC Name |
4-iodo-5-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)3-2-11-5(12)1-4(3)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDRYBNQMUKFLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-5-(trifluoromethyl)pyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1409504.png)









